Nystatin vs. Amphotericin B: Superior In Vitro Susceptibility in Candida albicans from Head-and-Neck Radiotherapy Patients
In an in vitro study of Candida species isolated from head-and-neck radiotherapy patients, nystatin demonstrated superior susceptibility compared to amphotericin B. Before radiotherapy, 100% of C. albicans isolates were sensitive to nystatin, while only 71.4% were sensitive to amphotericin B. After two weeks of radiotherapy, the sensitivity to nystatin remained at 100%, whereas sensitivity to amphotericin B was 75% [1].
| Evidence Dimension | Percent of Candida albicans isolates sensitive to antifungal agent |
|---|---|
| Target Compound Data | Before radiotherapy: 100% sensitive; After radiotherapy: 100% sensitive |
| Comparator Or Baseline | Amphotericin B: Before radiotherapy: 71.4% sensitive; After radiotherapy: 75% sensitive |
| Quantified Difference | Before radiotherapy: Nystatin 28.6 percentage points higher sensitivity; After radiotherapy: Nystatin 25 percentage points higher sensitivity |
| Conditions | In vitro microdilution susceptibility testing per CLSI standards; C. albicans isolates from head-and-neck radiotherapy patients before and during radiotherapy |
Why This Matters
For procurement in clinical or research settings managing radiotherapy-associated oral candidiasis, nystatin provides quantifiably broader coverage of C. albicans strains than amphotericin B.
- [1] Golestannejad Z, Saberi Z, Jamshidi M, et al. Evaluation of antifungal effect of amphotericin B in comparison with nystatin on Candida species derived from patients undergoing head-and-neck radiotherapy. Dent Res J. 2024;21:2. View Source
